molecular formula C15H10N2O3 B11853920 5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- CAS No. 60582-46-9

5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)-

Cat. No.: B11853920
CAS No.: 60582-46-9
M. Wt: 266.25 g/mol
InChI Key: HSRDHUCUVNUZAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- typically involves the oxidation of 8-hydroxyquinoline using sodium chlorate in hydrochloric acid. This reaction yields the desired quinolinedione derivative, although the yield is relatively low (15-18%) due to competing side reactions . To improve the yield, methanol can be replaced with ethanol, which helps minimize side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic route to increase yield and purity while minimizing side reactions. This may include the use of alternative oxidizing agents, solvents, and reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline-ortho-quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- involves the inhibition of the electron transport chain in mitochondria. This inhibition halts aerobic respiration and produces a semiquinone radical, leading to the generation of reactive oxygen species. These reactive oxygen species induce oxidative stress and cell death, particularly in cancer cells . The compound’s molecular targets include components of the mitochondrial electron transport chain and various cellular pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- is unique due to its methoxy and pyridinyl substituents, which enhance its biological activity and stability compared to other quinolinedione derivatives. These substituents also allow for the formation of stable metal complexes with potential therapeutic applications .

Properties

CAS No.

60582-46-9

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

6-methoxy-2-pyridin-2-ylquinoline-5,8-dione

InChI

InChI=1S/C15H10N2O3/c1-20-13-8-12(18)14-9(15(13)19)5-6-11(17-14)10-4-2-3-7-16-10/h2-8H,1H3

InChI Key

HSRDHUCUVNUZAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

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